molecular formula C24H27NO3 B1604072 N-Benzyloxycarbonyl N-Desmethyl Dextrorphan CAS No. 159723-96-3

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan

Cat. No. B1604072
M. Wt: 377.5 g/mol
InChI Key: GPYJBNLHEROROX-UHFFFAOYSA-N
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Description

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan is an intermediate used for preparing labeled Dextrorphan derivatives and metabolites . It has a molecular weight of 377.48 and a molecular formula of C24H27NO3 .


Synthesis Analysis

The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan involves the use of Benzyl chloroformate and (+)-3-HYDROXYMORPHINAN HYDROBROMIDE .


Molecular Structure Analysis

The molecular structure of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan is represented by the formula C24H27NO3 . The exact structure can be found in the referenced material .


Physical And Chemical Properties Analysis

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan has a molecular weight of 377.48 and a molecular formula of C24H27NO3 . It has a predicted boiling point of 564.4±50.0 °C and a predicted density of 1.27±0.1 g/cm3 . It is soluble in Chloroform and Dichloromethane .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on the pharmacokinetics and metabolism of dextromethorphan and its metabolites like dextrorphan provides insights into how these compounds are processed in the body. For instance, a study on horses highlighted the metabolism of dextromethorphan and the pharmacokinetics of its major metabolites, including dextrorphan (Corado, McKemie, & Knych, 2017). Understanding these mechanisms is crucial for scientific applications involving this compound.

Neuroprotective Properties

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan, as a derivative of dextrorphan, may share some of its neuroprotective properties. Dextrorphan is a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and has shown neuroprotective effects in experimental models of focal brain ischemia (Albers, Atkinson, Kelley, & Rosenbaum, 1995). Such properties are critical in developing treatments for neurodegenerative diseases or brain injuries.

Anticonvulsant and Analgesic Effects

Non-competitive NMDA receptor antagonists like dextrorphan have shown potential in treating neuropathic pain and reducing pain-related behaviors in animal models (Mao, Price, Hayes, Lu, Mayer, & Frenk, 1993). Given the structural similarities, N-Benzyloxycarbonyl N-Desmethyl Dextrorphan may also possess similar analgesic and anticonvulsant effects, which could be valuable in pain management and seizure control.

Potential in Spinal Cord Injury Treatment

Research indicates that NMDA receptor antagonists like dextrorphan can improve behavioral recovery and mitigate tissue damage in spinal cord injuries. This suggests a role for compounds like N-Benzyloxycarbonyl N-Desmethyl Dextrorphan in treating acute spinal cord injuries (Faden, Ellison, & Noble, 1990).

Reproductive and Motor Behaviors

NMDA receptor antagonists have been used to study the impact on sexual and motor behaviors in animal models. For example, MK-801 and dextrorphan, selective non-competitive antagonists at NMDA receptors, were employed to evaluate their effects on these behaviors in female rats (Fleischmann, Vincent, & Etgen, 1991). N-Benzyloxycarbonyl N-Desmethyl Dextrorphan might provide similar insights when used in neuropsychological or neuropharmacological research.

properties

IUPAC Name

benzyl 4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c26-19-10-9-18-14-22-20-8-4-5-11-24(20,21(18)15-19)12-13-25(22)23(27)28-16-17-6-2-1-3-7-17/h1-3,6-7,9-10,15,20,22,26H,4-5,8,11-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYJBNLHEROROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)C(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622276
Record name Benzyl 3-hydroxymorphinan-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan

CAS RN

159723-96-3
Record name Benzyl 3-hydroxymorphinan-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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